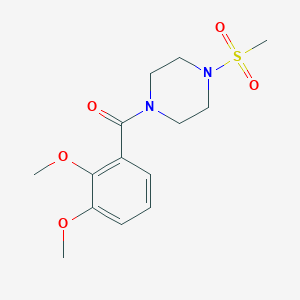![molecular formula C25H32N2O2 B248479 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone, commonly known as MMPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research for its potential applications in treating various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Derivative Applications
Electrochemical synthesis involving 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone has been explored, demonstrating its utility in creating new molecular structures. For instance, Nematollahi et al. (2014) described the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, a process involving the oxidation of related compounds in the presence of arylsulfinic acids (Nematollahi, Momeni, & Khazalpour, 2014). Additionally, Amani and Nematollahi (2011) developed a method for synthesizing new phenylpiperazine derivatives through the electrochemical oxidation of similar compounds, emphasizing an environmentally friendly approach with high atom economy (Amani & Nematollahi, 2011).
Antifungal and Antitumor Applications
The compound and its derivatives show potential in antifungal and antitumor applications. Raj and Patel (2015) synthesized novel metal complexes of a related ligand, demonstrating significant antifungal activity (Raj & Patel, 2015). In the field of cancer research, Hakobyan et al. (2020) reported the synthesis of tertiary amino alcohols of the piperazine series, which were further evaluated for their effect on tumor DNA methylation in vitro (Hakobyan et al., 2020).
Wound-Healing Potential
Exploring its therapeutic potential, Vinaya et al. (2009) synthesized derivatives of the compound and evaluated their wound-healing activity in vivo. They observed significant healing effects, particularly in compounds with specific functional linkages and electron-withdrawing groups (Vinaya et al., 2009).
Neuroprotective and Antileukemic Activities
The compound's derivatives also show promise in neuroprotection and leukemia treatment. Gao et al. (2022) designed and synthesized edaravone derivatives containing a benzylpiperazine moiety, which exhibited significant neuroprotective activities in vitro and in vivo (Gao et al., 2022). In leukemia research, Vinaya et al. (2012) synthesized novel derivatives and evaluated their antileukemic activity, finding that some compounds showed promising antiproliferative activity against human leukemic cell lines (Vinaya et al., 2012).
Propiedades
Nombre del producto |
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone |
|---|---|
Fórmula molecular |
C25H32N2O2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H32N2O2/c1-20-7-13-24(14-8-20)29-19-25(28)27-17-15-26(16-18-27)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-8,13-14,22-23H,9-12,15-19H2,1H3 |
Clave InChI |
NXGTTWZHODGUFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)






![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)
![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
